5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one
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Overview
Description
5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a 1,5-dimethyl-4-hexen-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-(1,5-dimethyl-4-hexen-1-yl)pent-2-enoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrofuranone or tetrahydrofuranone derivatives.
Substitution: Halogenated furanone derivatives.
Scientific Research Applications
5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-: Known for its antimicrobial properties.
1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-: Exhibits neuroprotective and anticancer activities.
Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-: Used in the synthesis of various organic compounds.
Uniqueness
5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one is unique due to its furanone ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
61099-53-4 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-(6-methylhept-5-en-2-yl)oxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-9(2)5-4-6-10(3)11-7-8-12(13)14-11/h5,10-11H,4,6-8H2,1-3H3 |
InChI Key |
BSLAGKJAUWCLKK-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC(=O)O1 |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC(=O)O1 |
61099-53-4 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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